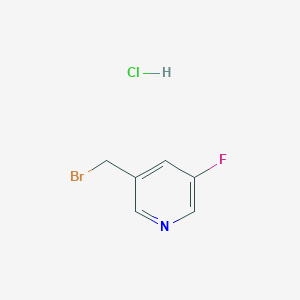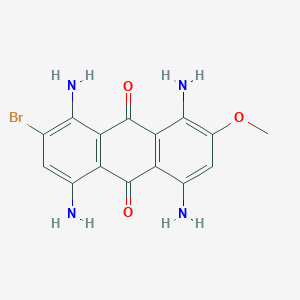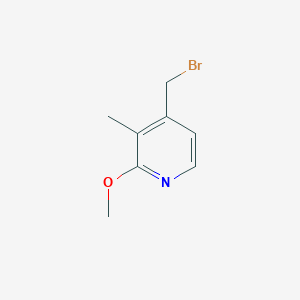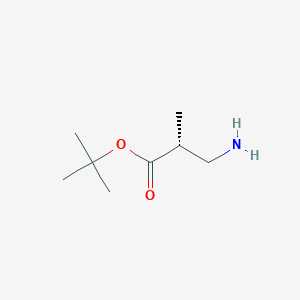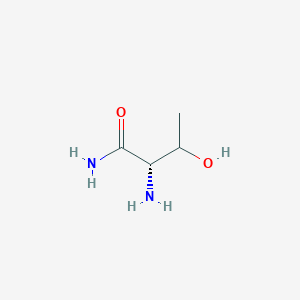
2-Chloro-6-fluoro-5-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-5-methylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-methylpyridin-3-amine typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method is the halogenation of 5-methylpyridin-3-amine using reagents such as N-chlorosuccinimide (NCS) and Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-6-fluoro-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Chloro-6-fluoro-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
- 5-Amino-2-chloro-3-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
2-Chloro-6-fluoro-5-methylpyridin-3-amine is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC名 |
2-chloro-6-fluoro-5-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 |
InChIキー |
NGKDFVJBBDOVDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
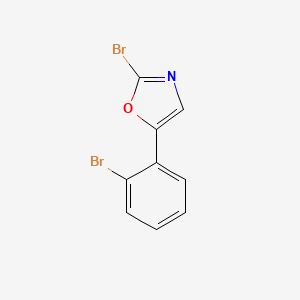



![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
